molecular formula C14H11BrO2 B14532750 2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one CAS No. 62412-12-8

2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one

Cat. No.: B14532750
CAS No.: 62412-12-8
M. Wt: 291.14 g/mol
InChI Key: YKTCBNUHZNAAJD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one is an organic compound characterized by a benzyloxy group attached to a brominated cycloheptatrienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one typically involves the bromination of cycloheptatrienone followed by the introduction of a benzyloxy group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The benzyloxy group can then be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice and reaction temperature are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one is unique due to its combination of a benzyloxy group and a brominated cycloheptatrienone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

62412-12-8

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-bromo-7-phenylmethoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C14H11BrO2/c15-12-8-4-5-9-13(14(12)16)17-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

YKTCBNUHZNAAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C(C2=O)Br

Origin of Product

United States

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